Ethanol, commonly known as alcohol, is a widely used chemical with significant effects on various biological systems and industrial applications. It is a simple alcohol with the chemical formula C2H5OH and is found in alcoholic beverages, used as a solvent, and employed in medical settings as an antiseptic. Despite its prevalence, the mechanisms by which ethanol exerts its effects are complex and multifaceted, involving interactions with proteins, lipids, and various biochemical pathways.
Ethanol has been shown to cause acute inhibition of the oxidation of carbohydrates, fats, and proteins, leading to insulin resistance. When administered to normal males, ethanol decreased total body fat oxidation by 79%, protein oxidation by 39%, and significantly reduced the rise in carbohydrate oxidation after glucose infusion. It also affected glucose metabolism by decreasing the basal rate of glucose appearance and disappearance, while potentiating glucose-stimulated insulin release. These findings suggest that ethanol is metabolized as a preferred fuel, preventing other macronutrients from being oxidized and causing acute insulin resistance, which is compensated for by hypersecretion of insulin1.
Ethanol affects various proteins, altering neurotransmitter release, enzyme function, and ion channel kinetics. It has been found to bind to specific amino acids in proteins, altering their function. This contradicts the earlier belief that ethanol acted nonspecifically by disordering membrane lipids. Proteins with considerable evidence for distinct ethanol binding sites have been identified, providing insight into the molecular-level effects of ethanol2.
Ethanol is believed to enhance drug penetration across the skin by removing lipids from the stratum corneum, the skin's barrier layer. Infrared spectroscopy studies have shown that
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